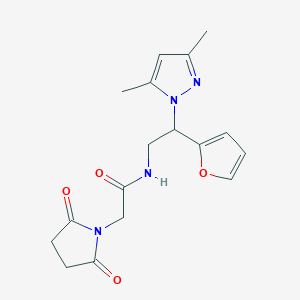

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

Historical Development of Pyrazole-Furan Hybrid Molecules

Pyrazole-furan hybrid molecules represent a critical frontier in medicinal chemistry due to their synergistic pharmacological properties. The fusion of pyrazole’s heterocyclic stability with furan’s electron-rich aromatic system has been explored since the early 2000s, driven by the need for multifunctional bioactive agents. Early work by Rai and Kalluraya demonstrated the antimicrobial potential of nitrofuran-containing pyrazole derivatives, highlighting their efficacy against E. coli and S. aureus . This foundational research catalyzed efforts to optimize hybrid scaffolds for enhanced bioactivity.

By the 2010s, studies such as those by Cocconcelli et al. revealed the neuroprotective capabilities of dihydro-pyrazole derivatives, with compound 3a showing 40% activity in NMDA toxicity assays . Concurrently, Sangani et al. synthesized pyrazole-quinolone hybrids, further validating the versatility of pyrazole cores in drug design . The integration of furan moieties gained momentum after Gurunanjappa and Kariyappa reported antimicrobial pyrazole carboxamides bearing furan substituents, achieving MIC values as low as 6.25 µg/mL against C. albicans . These advancements laid the groundwork for complex hybrids like N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide , which combines pyrazole, furan, and N-hydroxysuccinimide-derived groups into a single pharmacophore.

Significance of N-Hydroxysuccinimide Derivatives in Research

N-Hydroxysuccinimide (NHS) esters, such as the 2,5-dioxopyrrolidin-1-yl group in the target compound, are pivotal in bioconjugation chemistry. Their ability to form stable amide bonds under mild conditions has been exploited in drug delivery systems and enzyme inhibitor design. For instance, tricyclic pyrazole BRAF inhibitors incorporating NHS-derived solubilizing groups demonstrated nanomolar activity against mutant BRAF proteins, with compound 1j achieving a cellular GI~50~ of 1.1 µM . Similarly, furan-based NHS analogues showed submicromolar potency in cellular assays, underscoring their role in enhancing pharmacokinetic profiles . The inclusion of the NHS moiety in the current compound suggests potential for targeted covalent binding, a strategy increasingly used in kinase and protease inhibitor development.

Molecular Architecture and Functional Group Analysis

The target compound features three distinct structural domains:

- Pyrazole Core : The 3,5-dimethyl-1H-pyrazol-1-yl group provides a rigid, planar heterocycle that enhances metabolic stability and facilitates π-π stacking interactions with biological targets. Methyl groups at C3 and C5 mitigate oxidative degradation, a common issue in earlier pyrazole derivatives .

- Furan Substituent : The furan-2-yl group contributes electron density via its conjugated oxygen atom, enabling hydrogen bonding and dipole interactions. This moiety has been linked to improved blood-brain barrier penetration in neuroactive agents .

- NHS Acetamide Linker : The 2-(2,5-dioxopyrrolidin-1-yl)acetamide group serves as a reactive handle for covalent modification of nucleophilic residues (e.g., lysine, cysteine) in target proteins. This feature is critical for irreversible enzyme inhibition, as seen in α-synuclein aggregation inhibitors like 8b and 9f .

Table 1: Functional Group Contributions to Bioactivity

Research Questions and Scientific Significance

The structural complexity of this hybrid molecule raises several research questions:

- Target Identification : Which neuroinflammatory or enzymatic pathways are modulated by the interplay of pyrazole, furan, and NHS groups? Prior studies implicate HMGB1 and BRAF as potential targets .

- Synthetic Accessibility : Can the current synthetic route (e.g., cyclocondensation of pyrazole-carbothioamides with furanyl acetamides) be optimized for scalability ?

- Structure-Activity Relationships (SAR) : How do substitutions on the pyrazole (e.g., methyl vs. trifluoromethyl) or furan (e.g., halogenation) alter potency? Comparative data from analogues like 9c and 9d suggest methylation enhances anti-inflammatory activity .

This compound’s significance lies in its potential to address multifactorial diseases like neurodegeneration and cancer through polypharmacology. For example, dual inhibition of HMGB1 and α-synuclein aggregation could synergistically mitigate neuroinflammation and protein misfolding in Parkinson’s disease .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4/c1-11-8-12(2)21(19-11)13(14-4-3-7-25-14)9-18-15(22)10-20-16(23)5-6-17(20)24/h3-4,7-8,13H,5-6,9-10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZZHJZIZMNANV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)CN2C(=O)CCC2=O)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring is typically formed through a cyclization reaction involving an amide and a suitable leaving group.

Final Coupling: The final step involves coupling the pyrazole-furan intermediate with the pyrrolidinone derivative under conditions that promote amide bond formation, such as using carbodiimide coupling agents (e.g., EDCI) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

Reduction: Reduction reactions can target the pyrazole ring or the carbonyl groups in the pyrrolidinone moiety, potentially leading to the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the pyrazole and furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Conditions for substitution reactions often involve the use of strong bases (e.g., sodium hydride, NaH) or acids (e.g., hydrochloric acid, HCl) to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyrazole ring could produce pyrazolidines.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological activities. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Pyrazole Derivatives : The target compound shares the 3,5-dimethylpyrazole motif with compounds in and . However, unlike the antimicrobial pyrazole-imidazole hybrids in , the target compound lacks an imidazole ring but incorporates a furan group, which may alter electronic properties and binding affinities .

- Dioxopyrrolidine Group: The dioxopyrrolidin-1-yl acetamide side chain in the target compound is structurally analogous to the benzothiazole derivative in .

- Furan vs. Pyrimidine/Phenyl : The furan-2-yl group in the target compound differs from the pyrimidine ring in and the phenyl substituents in . Furan’s electron-rich nature may influence reactivity or target selectivity compared to bulkier aromatic systems .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has a complex structure that incorporates a pyrazole ring and a furan moiety, contributing to its biological activity. The molecular formula is , and it exhibits a molecular weight of approximately 365.45 g/mol.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of similar pyrazole-furan compounds have demonstrated broad-spectrum antimicrobial efficacy with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound 9 | 2.50 | E. coli |

| Compound 11d | 20 | S. aureus |

| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-... | TBD | TBD |

Anticancer Activity

In vitro studies have shown that pyrazole-based compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. For example, a related compound was found to inhibit cell migration and suppress cell cycle progression in MCF-7 breast cancer cells at concentrations as low as 0.3 µM .

Case Study: MCF-7 Cell Line

A study investigated the effects of a similar pyrazole derivative on the MCF-7 cell line:

- Inhibition of Tumor Growth: Significant reduction in cell viability at IC50 values around 0.3 µM.

- Mechanism: Induction of apoptosis and DNA fragmentation.

Antioxidant Activity

The antioxidant potential of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-... was assessed using the DPPH assay. Compounds in this class exhibited high radical scavenging activity, with percentages ranging from 84% to 90% .

Table 2: Antioxidant Activity of Pyrazole Derivatives

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound 4 | 84.16 |

| Compound 6 | 86.42 |

| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-...) | TBD |

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions between these compounds and their biological targets. For instance, the binding affinity for E. coli DNA gyrase B was particularly noted for some derivatives, suggesting a mechanism for their antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.